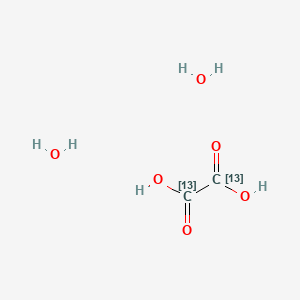

oxalic acid;dihydrate

Description

The exact mass of the compound Oxalic acid-13C2 dihydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality oxalic acid;dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about oxalic acid;dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

oxalic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.2H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);2*1H2/i1+1,2+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVPUGOOGXGPIO-BQTCFENJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)([13C](=O)O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583974 | |

| Record name | (~13~C_2_)Ethanedioic acid--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286367-59-7 | |

| Record name | (~13~C_2_)Ethanedioic acid--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxalic acid-13C2 dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Crystallographic and Structural Investigations of Oxalic Acid Dihydrate

Advanced Structural Elucidation Techniques

Electron Density Mapping via X-ray Diffraction

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystal and for mapping the electron density distribution. In the case of oxalic acid dihydrate, X-ray diffraction studies have been instrumental in visualizing the bonding electrons and lone pairs, providing a detailed picture of the chemical bonds.

Early studies, and more recent high-resolution experiments, have focused on obtaining accurate electron density maps. iucr.orgresearchgate.net These maps are generated from the measured X-ray intensities and reveal the subtle details of electron distribution. For instance, difference density maps, which show the difference between the observed electron density and that calculated for a model of spherical, non-interacting atoms, clearly show the accumulation of electron density in the covalent bonds and in the regions of the oxygen atoms' lone pairs. gla.ac.ukiucr.org

A significant international project sponsored by the Commission on Charge, Spin and Momentum Densities involved the comparison of results from multiple laboratories to ensure the accuracy and reproducibility of electron density data for oxalic acid dihydrate. iucr.org This project highlighted that while chemically significant features are consistently reproduced, minor differences can occur, cautioning against the overinterpretation of fine details in the maps. iucr.org The quality of the X-ray data is crucial, and studies have shown that data collected with modern CCD detectors are comparable in quality to those from traditional point detectors for charge density analysis. gla.ac.uk The application of advanced refinement techniques, such as multipole models, allows for a more quantitative analysis of the electron density, providing insights into the electronic structure of the molecule within the crystal. gla.ac.uk

Neutron Diffraction Studies of Deuterated Oxalic Acid Dihydrate

Neutron diffraction provides a complementary technique to X-ray diffraction, particularly for locating hydrogen (or deuterium) atoms. While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This makes neutron diffraction highly sensitive to the positions of light atoms like hydrogen, which have very few electrons and are therefore difficult to locate accurately with X-rays.

Studies on deuterated oxalic acid dihydrate, (COOD)₂·2D₂O, have been crucial for precisely determining the positions of the deuterium (B1214612) atoms and understanding the geometry of the hydrogen bonds. iucr.orgiucr.org A key finding from neutron diffraction is that the crystal structure of deuterated oxalic acid dihydrate is not isomorphous with its hydrogenated counterpart, indicating a significant isotope effect on the crystal packing and hydrogen bonding. iucr.orgiucr.org

Neutron diffraction data has allowed for the accurate determination of bond lengths and angles involving deuterium atoms. For example, in the β-form of deuterated oxalic acid dihydrate, the O-D bond lengths in the water molecule were found to be 0.946 Å and 0.960 Å, with a D-O-D bond angle of 110.5°. iucr.org The O-D bond length in the oxalic acid molecule itself was determined to be 1.042 Å. iucr.org These precise measurements are essential for a detailed understanding of the hydrogen bond network.

Furthermore, neutron diffraction studies have been used to analyze the thermal motion of the atoms in the crystal. iucr.org This analysis revealed that the oxalic acid molecules exhibit a larger vibration around their long molecular axis and that the hydroxylic deuteron (B1233211) shows excess vibration in the direction of the short hydrogen bond. iucr.org

Polymorphism and Hydration State Influences on Crystal Structure

The crystal structure of oxalic acid is sensitive to both the presence of water of hydration and the existence of different polymorphic forms in its anhydrous state. These variations lead to distinct crystal packing and hydrogen bonding arrangements.

Comparative Crystallography of Anhydrous Oxalic Acid Polymorphs (α, β)

Anhydrous oxalic acid is known to exist in two polymorphic forms, designated as α and β. csic.eswikipedia.org These polymorphs have different crystal structures and, consequently, different physical properties. rsc.org

The α-polymorph possesses a chain-like structure, while the β-form exhibits a sheet-like arrangement. csic.eswikipedia.org These structural differences arise from the distinct hydrogen bonding patterns in the two forms. In the α-form, the hydrogen bonds create a one-dimensional chain, whereas in the β-form, they extend into a two-dimensional sheet. rsc.org

The stability relationship between the two polymorphs has been a subject of investigation, with literature suggesting that the α-form is the stable one at room temperature. researchgate.net X-ray powder diffraction is a key technique for distinguishing between the α and β forms, as they exhibit unique diffraction patterns. csic.esresearchgate.net Theoretical calculations based on Density Functional Theory (DFT) have been employed to compute the crystal structures and properties of both polymorphs, showing excellent agreement with experimental data. csic.esrsc.org

| Property | α-Oxalic Acid | β-Oxalic Acid |

| Crystal System | Orthorhombic | Monoclinic |

| Hydrogen Bond Network | Chain-like (1D) rsc.org | Sheet-like (2D) rsc.org |

| Volumetric Thermal Expansion (156 K–298 K) | 199(17) [10⁻⁶ K⁻¹] rsc.org | 181(9) [10⁻⁶ K⁻¹] rsc.org |

Structural Distinctions Between Oxalic Acid and its Dihydrate Form

The presence of two water molecules per molecule of oxalic acid in the dihydrate form leads to significant structural differences compared to the anhydrous polymorphs. chemicalbook.comsampanenterprises.com Oxalic acid dihydrate typically crystallizes in a monoclinic space group, P2₁/n. chemicalbook.comscispace.com

The most prominent distinction is the extensive three-dimensional hydrogen-bonding network in the dihydrate, where water molecules act as intermediaries, connecting the oxalic acid molecules. iucr.org This is in contrast to the one-dimensional chains and two-dimensional sheets found in the anhydrous α and β forms, respectively. rsc.org The water molecules in the dihydrate structure are integral to the crystal packing, forming hydrogen bonds with both the carboxylic acid groups of the oxalic acid and with neighboring water molecules. researchgate.net

Hydrogen Bonding Networks in Oxalic Acid Dihydrate

The hydrogen bonding network is a defining feature of the crystal structure of oxalic acid dihydrate, influencing its physical and chemical properties.

Characterization of Intermolecular Hydrogen Bonds

The intermolecular hydrogen bonds in oxalic acid dihydrate involve the carboxylic acid groups of the oxalic acid molecule and the water molecules of hydration. iucr.org The oxalic acid molecule acts as a donor for two short and strong hydrogen bonds to adjacent water molecules. researchgate.net The oxygen atoms of the water molecules, in turn, donate hydrogen bonds to the carbonyl oxygen atoms of neighboring oxalic acid molecules. iucr.org

This arrangement creates a complex three-dimensional network that holds the crystal together. iucr.org The strength and geometry of these hydrogen bonds have been extensively studied using both X-ray and neutron diffraction. iucr.orgiucr.org Neutron diffraction, in particular, has provided precise locations for the hydrogen atoms, allowing for accurate determination of hydrogen bond distances and angles. iucr.org

One of the notable features of the hydrogen bonding in the α-polymorph of oxalic acid dihydrate is a particularly short hydrogen bond between the carboxylic OH group and a water oxygen atom, with a distance of approximately 2.49 Å. researchgate.netnih.govacs.org Theoretical studies using Density Functional Theory (DFT) have shown that this short distance is a result of a cooperative effect within the hydrogen-bonding network. nih.govacs.org The formation of circular motifs of hydrogen bonds appears to be a key factor in this shortening. nih.govacs.org Natural Bond Orbital (NBO) analysis has revealed that the enhancement of hydrogen bonding is due to increased polarization of the carbonyl group and greater delocalization interaction between the lone pair of the acceptor oxygen and the O-H antibonding orbital. nih.govacs.org

| Bond/Interaction | Experimental Distance (X-ray) (Å) | Experimental Distance (Neutron) (Å) | DFT Calculated Distance (Å) |

| C1-C1' | 1.538 rsc.org | 1.536 rsc.org | 1.555 rsc.org |

| C1-O1 (hydroxyl) | 1.285 rsc.org | 1.291 rsc.org | 1.286 rsc.org |

| C1-O2 (carbonyl) | 1.212 rsc.org | 1.212 rsc.org | 1.241 rsc.org |

| O1-H1 | 0.89 rsc.org | 1.026 rsc.org | 1.125 rsc.org |

| O1···O3 (water) | 2.512 rsc.org | 2.506 rsc.org | 2.439 rsc.org |

| O3···O2 (water to carbonyl) | 2.864 rsc.org | 2.864 rsc.org | 2.722 rsc.org |

| O3···O2 (water to carbonyl) | 2.883 rsc.org | 2.881 rsc.org | 2.725 rsc.org |

Role of Cocrystallized Water Molecules in Hydrogen Bond Formation

In the crystal structure of α-oxalic acid dihydrate, the water molecules are asymmetrically positioned between the carbonyl groups of the oxalic acid molecules. aip.org They are involved in three distinct O-H···O hydrogen bonds, creating a robust framework. aip.org The role of the water molecule is twofold: it donates hydrogen atoms to the carbonyl oxygen atoms of two different oxalic acid molecules and accepts a hydrogen atom from the carboxylic hydroxyl group of another oxalic acid molecule. acs.orgiucr.org

One of the most significant features of this structure is the presence of a particularly short and strong hydrogen bond between the carboxylic hydroxyl group and the oxygen atom of a water molecule. aip.orgiucr.org This interaction is a key point of interest in crystallographic studies. High-resolution X-ray and neutron diffraction studies have been instrumental in elucidating the precise geometry of this hydrogen-bonded network, including the exact positions of the hydrogen atoms. iucr.orgiucr.org Neutron diffraction studies, in particular, have provided definitive evidence for the locations of the hydrogen atoms, confirming the role of the water molecule as both a donor and an acceptor in the hydrogen bond scheme. iucr.orgmindat.org

Furthermore, the electronic environment of the water molecule is significantly perturbed by these strong interactions. The electron density of the lone pairs on the water oxygen atom is polarized towards the hydrogen atom it accepts from the oxalic acid molecule. iucr.org This distortion is a clear indication of the strong covalent character of this particular hydrogen bond and underscores the integral role of the water molecule in the electronic structure of the crystal. iucr.org Under high pressure, this strong hydrogen bond can facilitate proton migration from the oxalic acid to the water molecule, leading to the formation of hydronium and oxalate (B1200264) ions, which highlights the dynamic and critical role of the cocrystallized water. rsc.orgrsc.org

Crystallographic Data for α-Oxalic Acid Dihydrate

The following table summarizes the lattice parameters for α-oxalic acid dihydrate as determined by various studies. The consistency of these values across different measurements underscores the well-defined nature of the crystal structure.

| Parameter | Value (Ahmed & Cruickshank, 1953) iucr.org | Value (Stevens & Coppens, 100K) iucr.org | Value (Wikipedia) wikipedia.org |

| a | 6.119 ± 0.004 Å | 6.0968 (7) Å | 611.9 pm |

| b | 3.604 ± 0.003 Å | 3.4975 (4) Å | 360.7 pm |

| c | 12.051 ± 0.005 Å | 11.9462 (15) Å | 1205.7 pm |

| β | 106° 16' ± 6' | 105.78 (1)° | 106° 19' |

| Space Group | P2₁/n | P2₁/n | P2₁/n |

Key Hydrogen Bond Distances in α-Oxalic Acid Dihydrate

The table below presents the distances for the three distinct hydrogen bonds found in the α-oxalic acid dihydrate crystal structure. These distances illustrate the different strengths of the interactions involving the cocrystallized water molecules.

| Hydrogen Bond Type | O···O Distance (Å) | Description |

| O-H···O (I) | 2.881 | Long hydrogen bond |

| O-H···O (II) | 2.506 | Short hydrogen bond between carboxylic hydroxyl and water |

| O-H···O (III) | 2.864 | Long hydrogen bond |

Data sourced from Raman spectroscopic studies. aip.org

Spectroscopic Characterization and Vibrational Dynamics of Oxalic Acid Dihydrate

Infrared and Raman Spectroscopic Analysis

Functional Group Identification via Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in oxalic acid dihydrate. The FTIR spectrum of oxalic acid dihydrate is characterized by specific absorption bands that correspond to the vibrational motions of its constituent atoms.

Key functional groups and their corresponding vibrational frequencies are:

O-H Stretching: A strong and broad band is typically observed in the region of 3476 cm⁻¹, which is attributed to the fundamental stretching vibrations of the hydroxyl (–OH) groups from both the carboxylic acid and the water molecules. isroset.org The broadness of this band is indicative of strong intermolecular hydrogen bonding.

C=O Stretching: A sharp and intense absorption peak around 1690 cm⁻¹ corresponds to the stretching vibration of the carbonyl (C=O) group in the carboxylic acid. isroset.org

C-O Stretching and O-H Bending: Absorptions at approximately 1255 cm⁻¹ are assigned to the C-O stretching vibration coupled with O-H in-plane bending. isroset.org

O-H Out-of-Plane Bending: A peak observed around 720 cm⁻¹ is assigned to the out-of-plane bending of the O-H group. isroset.org

The presence of water of crystallization is confirmed by the characteristic O-H stretching and bending vibrations. These assignments are often assisted by computational methods like Density Functional Theory (DFT) calculations to provide a more accurate interpretation of the spectra. leibniz-ipht.de

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| O-H Stretching | ~3476 | isroset.org |

| C=O Stretching | ~1690 | isroset.org |

| C-O Stretching / O-H Bending | ~1255 | isroset.org |

| O-H Out-of-Plane Bending | ~720 | isroset.org |

Vibrational Mode Assignments through Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For oxalic acid dihydrate, which has a centrosymmetric crystal structure (space group P2₁/n for the α-polymorph), the rule of mutual exclusion applies. ukim.mk This means that vibrational modes that are Raman active are IR inactive, and vice versa.

Key findings from Raman spectroscopic studies include:

Vibrational bands in the 1200–2000 cm⁻¹ range show strong temperature dependence, which has been correlated with changes in proton dynamics and the potential loss of the inversion center at low temperatures. acs.orgirb.hr

The emergence of new bands at low temperatures (below 100 K) in the 1200–1300 cm⁻¹ region suggests a possible proton transfer from the carboxylic acid group to a water molecule, leading to the formation of H₃O⁺ ions. irb.hr

Broad bands observed around 1600 cm⁻¹ and 1813 cm⁻¹ at low temperatures have been assigned to the bending motions of hydronium ions, supporting the hypothesis of proton transfer. acs.orgirb.hr

The O-C-O symmetric bending mode is observed in the Raman spectrum, providing information about the oxalate (B1200264) anion framework.

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~1813 | H₃O⁺ Bending (at low temperature) | acs.orgirb.hr |

| ~1600 | H₃O⁺ Bending (at low temperature) | acs.orgirb.hr |

| 1200-1300 | Emerging bands at T < 100 K, possibly related to proton transfer | irb.hr |

Polarized IR Reflectance Spectroscopy for Single Crystals

To fully understand the vibrational dynamics of crystalline solids, polarized IR reflectance spectroscopy on single crystals is employed. This technique provides information about the orientation of the transition dipole moments of the IR active modes with respect to the crystallographic axes. leibniz-ipht.deukim.mk

For the monoclinic α-oxalic acid dihydrate, polarized IR reflectance spectra have been recorded from different crystal planes. leibniz-ipht.deukim.mk The analysis of these spectra allows for the determination of the symmetry of the vibrational modes (Au and Bu symmetry types are IR active). ukim.mk Dispersion analysis of the reflectance spectra helps in the precise determination of the frequencies and strengths of the vibrational modes. leibniz-ipht.de This detailed analysis has been crucial in resolving ambiguities in the assignment of vibrational modes that arise from studies on polycrystalline samples. leibniz-ipht.de

Terahertz Spectroscopy for Low-Frequency Vibrational Modes

Terahertz (THz) spectroscopy, also known as far-infrared spectroscopy, probes the low-frequency vibrational modes in the range of approximately 0.1 to 10 THz (3 to 333 cm⁻¹). These low-energy vibrations correspond to collective motions of molecules, such as intermolecular vibrations and lattice phonons.

Investigation of Molecular Motion Contributions

In oxalic acid dihydrate, terahertz spectroscopy has revealed that the primary contributions to the vibrational modes in this frequency range originate from the external motions of the co-crystallized water molecules. acs.orgnih.gov This highlights the significant role of the water molecules in the crystal lattice dynamics. The study of the anisotropic terahertz response of single crystals, combined with solid-state density functional theory (DFT) calculations, allows for the separation and symmetry determination of these low-frequency modes. nih.gov

Ultraviolet-Visible Spectroscopy and Optical Properties

The optical characteristics of oxalic acid dihydrate have been investigated using ultraviolet-visible (UV-Vis) spectroscopy, a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. These studies provide insights into the electronic transitions within the molecule and determine its transparency range, which is crucial for applications in optical devices.

Determination of Optical Absorption Characteristics

The UV-Vis absorption spectrum of oxalic acid dihydrate reveals specific wavelengths at which the molecule absorbs light. Studies have shown that the maximum absorbance wavelength (λmax) for pure oxalic acid dihydrate crystals is around 214 nm, with another report indicating a peak at 190 nm. researchgate.netresearchgate.net This absorption is attributed to electronic transitions within the carboxyl groups of the oxalic acid molecule. The concentration of the oxalic acid solution can influence the absorbance, and adherence to the Beer-Lambert law, which relates absorbance to concentration, has been a subject of investigation. researchgate.net

The optical transparency of a material is a critical parameter for its use in optical applications. Oxalic acid dihydrate crystals exhibit a high transmittance in the visible and near-infrared regions of the spectrum. researchgate.net The optical band gap (Eg), which is the energy required to excite an electron from the valence band to the conduction band, has been calculated from the UV-Vis-NIR spectrum to be approximately 5.46 eV. researchgate.net The extinction coefficient (k) and refractive index (n), which describe how light propagates through and is absorbed by the material, can also be determined from the transmittance spectrum as functions of wavelength. researchgate.net

Table 1: Optical Absorption Properties of Oxalic Acid Dihydrate

| Parameter | Value | Reference |

|---|---|---|

| Maximum Absorbance Wavelength (λmax) | ~190 nm, 214 nm | researchgate.netresearchgate.net |

| Optical Band Gap (Eg) | 5.46 eV | researchgate.net |

Evaluation of Lower Cut-off Wavelengths

The lower cut-off wavelength is the wavelength below which the material becomes opaque. For oxalic acid dihydrate, this is a key indicator of its useful spectral range for optical applications. Several studies have determined the lower cut-off wavelength for oxalic acid dihydrate crystals.

Reported values for the lower cut-off wavelength of oxalic acid dihydrate are consistently in the ultraviolet region. One study reports a lower cut-off wavelength of 237 nm. isroset.orgisroset.org Another investigation found a similar value of 224 nm. researchgate.net A separate study on pure oxalic acid crystals observed a lower cut-off wavelength at 289 nm. researchgate.net The high transparency down to these short wavelengths makes oxalic acid dihydrate a candidate for applications in nonlinear optics. isroset.org

Table 2: Lower Cut-off Wavelengths of Oxalic Acid Dihydrate

| Reported Cut-off Wavelength | Reference |

|---|---|

| 237 nm | isroset.orgisroset.org |

| 224 nm | researchgate.net |

| 289 nm | researchgate.net |

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local environment and dynamics of atomic nuclei in a molecule. In the context of oxalic acid dihydrate, NMR studies, particularly focusing on deuterium (B1214612) and protons, have provided valuable information about the crystal structure, hydrogen bonding, and molecular motions.

Deuterium Nuclear Quadrupole Coupling Constants

Deuterium (²H) NMR studies on deuterated oxalic acid dihydrate have been instrumental in characterizing the electric field gradient at the deuteron (B1233211) sites. The deuterium nuclear quadrupole coupling constant (QCC) is sensitive to the electronic environment and provides detailed information about the nature of chemical bonds.

For deuterated oxalic acid dihydrate, the ²H nuclear quadrupole coupling constants have been measured and calculated. researchgate.net These studies help in understanding the hydrogen bonding network within the crystal. The interaction of the nuclear quadrupole moment of the deuteron with the surrounding electric field gradient provides insights into the geometry and strength of the O-D···O bonds. The quadrupole coupling constants for the deuterons in the water molecules and the carboxylic acid groups are distinct, allowing for their separate investigation. acs.org

Table 3: Reported Deuterium Nuclear Quadrupole Coupling Data

| Parameter | Significance | Reference |

|---|---|---|

| ²H Nuclear Quadrupole Coupling Constants | Characterizes the electric field gradient at deuteron sites, providing information on hydrogen bond geometry and strength. | researchgate.netacs.org |

Insights into Proton Dynamics and Librational Motions

Proton (¹H) NMR studies have shed light on the dynamic processes occurring within the oxalic acid dihydrate crystal, including proton transfer and librational (oscillatory) motions of the water and acid molecules. These motions are crucial for understanding the stability and phase transitions of the crystal.

An unusually short hydrogen bond between the oxalic acid and water molecules has been a central point of discussion regarding proton dynamics. rsc.org High-pressure studies combined with spectroscopic techniques and theoretical simulations have shown that proton migration occurs along this strong hydrogen bond at relatively low pressures (around 2 GPa). rsc.org This leads to the formation of hydronium ions and oxalate dianions, fundamentally altering the hydrogen bond network at higher pressures. rsc.org

Furthermore, NMR relaxation studies have provided evidence for molecular motions, such as the 180° flipping of the water molecules and librational motions. researchgate.net These dynamic processes are thermally activated. researchgate.net The librational dynamics of the water molecules have also been implicated in the overestimation of calculated ¹⁷O quadrupolar coupling constants when compared to experimental values. epa.govcdnsciencepub.com

Computational Chemistry and Theoretical Modeling of Oxalic Acid Dihydrate

Ab Initio Methods for Electronic Structure

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for studying the electronic structure of materials.

The Hartree-Fock (HF) approximation has been used in conjunction with DFT to investigate the properties of oxalic acid dihydrate's polymorphs, particularly its deuterated forms. researchgate.net These calculations have been applied to determine properties such as the ²H nuclear quadrupole coupling constants and asymmetry parameters within the crystalline structure. researchgate.net

Furthermore, the role of exact Hartree-Fock exchange in hybrid DFT functionals is a subject of detailed study. Research on crystals including oxalic acid dihydrate has shown that varying the percentage of exact HF exchange systematically impacts the calculated structural parameters. iucr.org Specifically, increasing the amount of exact exchange tends to lengthen element-hydrogen bond distances while reducing the size of atomic displacement ellipsoids. iucr.org This highlights the sensitivity of structural refinements to the chosen level of theory and suggests the need for carefully tuned functionals for high-accuracy studies. iucr.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of oxalic acid dihydrate, revealing information about atomic and molecular motions, phase transitions, and interactions with other molecules.

Ab initio molecular dynamics (AIMD) has been employed to explore the crystallization process and the interaction between the (110) surface of calcium oxalate (B1200264) dihydrate and biological molecules like phosphocholine (B91661). nih.gov These simulations show that phosphocholine headgroups can become entrapped within the growing crystal, leading to a disruption and reorganization of the crystal's surface structure. nih.gov Such studies are crucial for understanding the mechanisms of kidney stone formation at an atomic level. nih.gov

MD simulations, including Car-Parrinello molecular dynamics, have also been used to study proton dynamics and phase transitions under pressure. rsc.orgacs.org These simulations can track the migration of protons and the reorientation of hydrogen bonds that lead to different high-pressure phases. rsc.org Additionally, MD has been used to investigate the mechanochemical transformations that occur when oxalic acid dihydrate is milled with other substances, such as glycine, and the role that the released water of crystallization plays in these processes. frontiersin.org

Modeling Hydrogen Migration and Proton Disorder

Computational studies, particularly those employing Density Functional Theory (DFT), have been pivotal in elucidating the dynamics of hydrogen atoms within the oxalic acid dihydrate crystal lattice. These models have explored the potential for proton migration and the nature of proton disorder, which are crucial for understanding the material's properties.

A significant focus of theoretical modeling has been the unusually short and strong hydrogen bond between the carboxylic acid group of the oxalic acid molecule and the adjacent water molecule. rsc.org DFT calculations have been used to investigate the potential energy surface of this hydrogen bond, revealing the possibility of proton transfer from the oxalic acid to the water molecule. rsc.orgresearchgate.net This transfer would result in the formation of an ionic species, specifically a hydronium ion (H₃O⁺) and an oxalate anion (C₂O₄²⁻). rsc.org

Low-temperature Raman spectroscopy studies have provided experimental evidence supporting the theoretical predictions of proton-related disorder. acs.orgirb.hr Below 100 K, the emergence of new vibrational bands suggests a loss of the crystal's inversion center, which could be attributed to either disorder in the hydroxyl proton positions or proton transfer from the carboxylic group to a water molecule. acs.orgirb.hr The appearance of bands that can be assigned to the vibrations of H₃O⁺ ions lends further support to the proton transfer hypothesis. acs.orgirb.hr These structural defects, where a proton has moved from the acid to the water, are described as proton polarons. acs.orgmdpi.com

DFT and Natural Bond Orbital (NBO) analysis have also been employed to study the cooperative effects within the hydrogen-bonding network. nih.govresearchgate.net These studies have shown that the extensive network of hydrogen bonds in the crystal leads to a significant shortening of the key hydrogen bond between the acid and water, a phenomenon attributed to cooperative effects. nih.govresearchgate.net The formation of circular hydrogen-bonded motifs appears to be a critical factor in this cooperative shortening. nih.gov

Table 1: Computational Methods in Hydrogen Migration and Proton Disorder Studies

| Computational Method | Application in Oxalic Acid Dihydrate Research | Key Findings |

|---|---|---|

| Density Functional Theory (DFT) | Investigation of proton transfer potential and structural changes. rsc.orgrsc.orgnih.gov | Predicts proton migration from oxalic acid to water, forming ionic species. rsc.orgrsc.orgresearchgate.net |

| Natural Bond Orbital (NBO) Analysis | Study of electronic effects and cooperative hydrogen bonding. nih.govresearchgate.net | Reveals enhancement of hydrogen bonding due to network polarization and delocalization. nih.gov |

| Solid-State DFT | Simulation of terahertz spectra to understand vibrational motions. nih.govacs.org | Overprediction of vibrational energies suggests increased anharmonicity in the dihydrate system. nih.govacs.org |

| Quantum Chemical Calculations | Characterization of solid-state transformations under pressure. rsc.org | Interchanges between neutral and charge-transfer configurations are pressure-dependent. rsc.org |

Simulation of Pressure-Induced Phase Transitions

The behavior of oxalic acid dihydrate under high pressure has been a significant area of investigation, with computational simulations playing a crucial role in interpreting experimental findings and predicting structural transformations. csic.esresearchgate.netrsc.org Theoretical solid-state methods based on DFT have been employed to study the mechanical properties and pressure-induced phase transitions of both the α and β polymorphs of oxalic acid dihydrate. rsc.orgcsic.esresearchgate.netrsc.org

First-principles simulations combined with in-situ spectroscopic studies have revealed a series of phase transitions under increasing pressure. rsc.org A notable transition occurs at a relatively low pressure of approximately 2 GPa, where proton migration along the strong hydrogen bond between the acid and water molecules takes place. rsc.org This leads to the formation of dianionic oxalate and hydronium ion motifs, effectively reversing the hydrogen bond hierarchy in the resulting high-pressure phase (Phase II). rsc.org

As pressure increases further, the hydrogen bond between the newly formed hydronium ion and the carboxylic group strengthens considerably, even in the subsequent pure ionic phase (Phase III). rsc.org Another phase transition is observed at around 9 GPa, which is attributed to the loss of cooperativity in the hydrogen bonds and a reorientation of other hydrogen bonds. rsc.org The high-pressure phase (Phase IV) is stabilized by a strong hydrogen bond between the CO₂ group of the oxalate anion and the H₂O group of the hydronium ion. rsc.org

Single-crystal X-ray diffraction experiments conducted at pressures up to 5.3 GPa have shown significant changes in molecular geometries, which are consistent with the proton migration from oxalic acid to water as predicted by periodic DFT calculations. rsc.orgresearchgate.net These studies underscore the power of combining experimental and computational approaches to understand the complex structural evolution of molecular crystals under extreme conditions. rsc.orgrsc.org It is important to note that while the α-form is the common polymorph, a different high-pressure behavior is predicted for the less common β-form, despite having a similar initial packing motif. rsc.org

Table 2: Pressure-Induced Phase Transitions in α-Oxalic Acid Dihydrate

| Pressure Range | Phase | Key Structural Features |

|---|---|---|

| Ambient | Phase I | Neutral oxalic acid and water molecules with strong hydrogen bonding. |

| ~2 GPa | Phase II | Proton migration occurs, forming dianionic oxalate and hydronium ions. Reversal of hydrogen bond hierarchy. rsc.org |

| >2 GPa | Phase III | Pure ionic phase with strengthened hydrogen bonding between hydronium and carboxylate groups. rsc.org |

| ~9 GPa | Phase IV | Loss of hydrogen bond cooperativity, reorientation of hydrogen bonds. Stabilized by strong H-bond between CO₂ and H₂O groups of ions. rsc.org |

Coordination Chemistry and Chelation Applications of Oxalic Acid Dihydrate

Ligand-Promoted Dissolution Mechanisms

The dissolution of minerals, especially metal oxides, can be significantly enhanced by the presence of oxalic acid. This process, known as ligand-promoted dissolution, involves direct interaction between the oxalate (B1200264) ions and the metal centers on the mineral surface, leading to the weakening of the metal-oxygen bonds and subsequent release of the metal ion into the solution.

Interactions with Metal Ions in Mineral Systems

Oxalic acid and its conjugate bases, hydrogen oxalate and oxalate, are effective chelating agents for metal cations. wikipedia.org This property is harnessed to dissolve metal-containing minerals. For instance, fungi like Beauveria caledonica excrete oxalic acid, which solubilizes minerals of cadmium, copper, lead, and zinc by converting them into their respective metal oxalates. nih.govnih.govamazonaws.comresearchgate.net This biological process highlights a ligand-promoted dissolution mechanism where oxalic acid is the primary agent transforming the minerals. nih.govamazonaws.comelsevierpure.com

The interaction involves the formation of complexes between oxalate and metal ions on the mineral surface. science.gov In the case of iron oxides, oxalate forms a mononuclear bidentate ligand with surface iron, which promotes its dissolution to a greater extent than acids like sulfuric or acetic acid. science.gov This process can also lead to the recrystallization of minerals and the redistribution of trace metals. science.gov The dissolution of silicate (B1173343) minerals in the presence of oxalic acid is primarily a hydrolysis process, where H+ ions react with the mineral surface, and subsequently, oxalate ligands form complexes with aluminum or silicon, lowering the activation energy for dissolution. mdpi.com

Formation of Aqueous Metal-Oxalate Complexes

Once dissolved, metal ions form various aqueous complexes with oxalate. The specific nature of these complexes depends on factors such as pH and the concentration of both the metal ion and oxalic acid. ku.edu The formation of these soluble complexes is a key aspect of the leaching process for various metals. ekb.eg For example, an excess of oxalate can lead to the formation of soluble complexes, which is utilized in leaching iron from ilmenite (B1198559) and nickel from laterite ores. ekb.eg

Selective Precipitation of Metal Oxalates

The varying solubility of different metal oxalates allows for their selective precipitation from solutions containing multiple metal ions. This principle is widely applied in hydrometallurgical processes for the recovery and purification of valuable metals.

Rare Earth Element Recovery from Leachates and Spent Magnets

Oxalic acid dihydrate is a crucial reagent for the selective precipitation of rare earth elements (REEs) from acidic leachates and solutions derived from spent magnets. osti.govnih.gov The process involves adding an oxalic acid solution to a solution containing dissolved REEs, leading to the formation of insoluble rare earth oxalate precipitates. osti.govmdpi.com These precipitates can then be separated from the solution, which retains other metals like iron, nickel, and cobalt. mdpi.com

This method has been successfully used to recover REEs from various sources, including acid mine leachate and spent NdFeB magnets. osti.govmdpi.comosti.gov For example, a product containing over 98% rare earth oxides was obtained by precipitating REEs from an acid mine leachate with oxalic acid, followed by roasting. osti.gov Similarly, in the recycling of NdFeB magnets, the use of oxalic acid in stoichiometric amounts can precipitate about 93% of the REEs, while leaving the majority of iron in the solution. mdpi.com The efficiency of this process can be further enhanced by optimizing various parameters. mdpi.com The resulting rare earth oxalates can be calcined to produce high-purity rare earth oxides. mdpi.comosti.gov

| Source Material | Leaching Agent | Oxalic Acid Stoichiometry | REE Recovery | Purity of REE Product | Reference |

|---|---|---|---|---|---|

| Acid Mine Leachate | Nitric Acid | Not Specified | Not Specified | >98% Rare Earth Oxides (after roasting) | osti.gov |

| Spent NdFeB Magnets | Sulfuric Acid | Stoichiometric | ~93% | High, with minimal Fe co-precipitation | mdpi.com |

| Spent NdFeB Magnets | Sulfuric Acid | 1.2 times Stoichiometric | 96.7% | Increased REE recovery | mdpi.com |

| Spent NdFeB Magnets | Sulfuric Acid | 1.4 times Stoichiometric | 98.1% | Some Fe co-precipitation (~7% decrease in solution Fe) | mdpi.com |

| Coarse Coal Refuse Leachate | Natural Leaching | Not Specified | >80% | 94% Rare Earth Oxide Mix (after re-dissolution and selective precipitation) | osti.gov |

Separation Strategies for Specific Metal Cations (e.g., Iron)

Oxalic acid dihydrate is also employed in the selective precipitation of other metal cations, notably iron. In processes like the production of phosphoric acid, iron is a significant impurity that needs to be removed. ekb.eggoogle.com A common method involves reducing the iron from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state, followed by the addition of oxalic acid to precipitate ferrous oxalate dihydrate (FeC₂O₄·2H₂O). ekb.eggoogle.com This precipitate is insoluble in the phosphoric acid solution and can be separated. ekb.eg An efficiency of over 90% for iron removal has been reported using this method. ekb.eg

In the context of recycling spent lithium-ion batteries, oxalic acid is used to precipitate cobalt and nickel as a mixed oxalate, separating them from other components like lithium. mdpi.comunileoben.ac.at The formation of insoluble oxalates of metals like manganese, nickel, and cobalt is a key step in their recovery. researchgate.net However, the selective precipitation can be challenging as some metals may form soluble oxalate complexes under certain conditions, complicating the separation process. ku.edu For instance, while ferrous oxalate precipitation is a useful separation technique, the co-precipitation of other metal oxalates can occur, affecting the purity of the desired product. mdpi.commdpi.com

Factors Influencing Precipitation Efficiency (e.g., pH, Concentration, Temperature, Aging Time)

The efficiency of selective metal oxalate precipitation is influenced by several key parameters:

pH: The pH of the solution is a critical factor. mdpi.combch.ro For REE precipitation, recovery generally increases with increasing pH up to a certain point. google.com For instance, in one study, REE recovery increased as the pH was raised from 0.5 to 2.1. google.com However, at higher pH values (e.g., pH 2.5), there is a risk of co-precipitating other metal ions like Fe³⁺ and Ca²⁺, which reduces the purity of the rare earth oxalate product. researchgate.net The speciation of oxalic acid is also pH-dependent, which in turn affects the precipitation process. ku.eduekb.eg

Concentration: The concentration of oxalic acid, the precipitating agent, directly impacts the recovery of metal ions. mdpi.commdpi.com Increasing the amount of oxalic acid generally leads to a higher precipitation efficiency. mdpi.commdpi.com However, an excessive amount can lead to the co-precipitation of impurities. mdpi.com For example, increasing the oxalic acid to 1.4 times the stoichiometric amount for REE precipitation from spent magnet leachate resulted in some iron co-precipitation. mdpi.com

Temperature: Temperature can influence the solubility of metal oxalates and the kinetics of precipitation. mdpi.combch.ro For the precipitation of cobalt and nickel oxalates from battery leach solutions, the best results were observed at temperatures between 50–55 °C. mdpi.com In some cases, higher temperatures are recommended to produce larger, more easily filterable crystals. google.com However, for REE oxalate precipitation, one study found that recovery was higher at 25°C compared to higher temperatures (75-100°C). google.com

Aging Time: The duration for which the precipitate is allowed to "age" or remain in contact with the mother liquor can affect the crystal size and, in some cases, the recovery. osti.govrsc.org One study on REE precipitation investigated the effect of aging time on the total recovery. osti.gov In the synthesis of fibrous nickel oxalate, the nitrogen content of the solid product became steady after 4 hours of aging, indicating the completion of a transformation phase. rsc.org

| Parameter | General Effect | Example | Reference |

|---|---|---|---|

| pH | Higher pH generally increases precipitation efficiency but can reduce selectivity. | REE recovery increases with pH from 1 to 4. | google.com |

| Concentration (of Oxalic Acid) | Increased concentration generally leads to higher recovery. | Increasing oxalic acid from stoichiometric to 1.4 times the amount increased REE recovery from ~93% to 98.1%. | mdpi.com |

| Temperature | Can affect solubility and crystal growth; optimal temperature varies. | Optimal temperature for Co and Ni oxalate precipitation is 50-55 °C. | mdpi.com |

| Aging Time | Can influence crystal morphology and recovery. | In fibrous nickel oxalate synthesis, properties stabilized after 4 hours of aging. | rsc.org |

Synthesis of Metal-Oxalate Materials

The synthesis of metal-oxalate materials using oxalic acid dihydrate is a significant area of research, primarily due to the utility of these materials as precursors for various advanced products like iron oxides, ferrites, and catalysts. google.comsemanticscholar.org The methods employed often involve precipitation or hydrothermal techniques, leveraging the low solubility of many metal oxalates in aqueous solutions. semanticscholar.orgmdpi.com

Preparation of Ferrous Oxalate Dihydrate

Ferrous oxalate dihydrate (FeC₂O₄·2H₂O), also known as the mineral humboldtine, is a key intermediate in materials science. semanticscholar.orgmdpi.com Its synthesis is typically achieved through precipitation reactions. semanticscholar.org A common method involves combining an aqueous solution of a ferrous salt, such as ferrous sulfate (B86663) or ferrous chloride, with a solution of oxalic acid. mdpi.commdpi.com Because ferrous oxalate is sparingly soluble in water, it precipitates out of the solution upon mixing the reactants. semanticscholar.orgmdpi.com

The synthesis can be tailored to produce different crystalline structures and morphologies by controlling reaction conditions. For instance, β-FeC₂O₄·2H₂O (orthorhombic phase) can be formed at room temperature, while α-FeC₂O₄·2H₂O (monoclinic phase) is obtained by aging the reaction mixture at 80°C. metallurgical-research.org The morphology of the crystals can also be adjusted from flower-like to prismatic by increasing the aging temperature. metallurgical-research.org

Industrial waste streams, such as spent pickling liquors from steel processing, serve as a viable and sustainable source of ferrous ions for synthesis. google.commetallurgical-research.org In one process, dry oxalic acid dihydrate is added to the spent liquor, causing the precipitation of iron(II) oxalate dihydrate over several hours. The resulting precipitate can then be washed and dried.

Hydrothermal synthesis is another versatile method used to produce high-quality single crystals of ferrous oxalate dihydrate. mdpi.com This technique involves reacting metallic iron with a solution of oxalic acid under elevated temperature and pressure. mdpi.commdpi.com For example, high yields (up to 89%) of α-FeC₂O₄∙2H₂O have been achieved by reacting ferrotitaniferous sands with 1.5 M oxalic acid at 135°C for 8 hours. mdpi.com This method allows for the synthesis of isotopically labeled variants, such as ⁵⁷FeC₂O₄·2H₂O for Mössbauer spectroscopy, by using the appropriate iron isotope as the precursor. mdpi.com

Table 1: Synthesis Conditions for Ferrous Oxalate Dihydrate (FeC₂O₄·2H₂O)

| Starting Material(s) | Reagent(s) | Temperature | Time | Product Phase/Morphology | Reference(s) |

| Spent Pickling Liquor (Fe²⁺) | Oxalic Acid Dihydrate | Room Temp | ~4 hours | β-FeC₂O₄·2H₂O (flower-like) | metallurgical-research.org |

| Spent Pickling Liquor (Fe²⁺) | Oxalic Acid Dihydrate | 80°C (aging) | N/A | α-FeC₂O₄·2H₂O (prismatic-like) | metallurgical-research.org |

| Metallic Iron (Fe) | Dilute H₂SO₄, Dimethyl Oxalate | 150-220°C | 24-72 hours | α-FeC₂O₄·2H₂O (single crystals) | mdpi.com |

| Ferrotitaniferous Sands | 1.5 M Oxalic Acid | 135°C | 4-8 hours | α-FeC₂O₄·2H₂O | mdpi.com |

Formation of Other Metal Oxalate Complexes

Oxalic acid dihydrate is a versatile precipitating agent for a wide range of divalent and trivalent metal ions, forming coordination complexes with distinct properties. mdpi.comlibretexts.org The oxalate anion (C₂O₄²⁻) typically acts as a bidentate ligand, bridging metal centers to form various structures, from simple mononuclear complexes to extended coordination polymers. libretexts.orgdiva-portal.org The low solubility of many metal oxalates is the driving force for their formation via precipitation. researchgate.netku.edu

The synthesis generally involves mixing an aqueous solution of a soluble metal salt with an oxalic acid solution. libretexts.org For example, copper(II) oxalate can be prepared by reacting a solution of copper(II) sulfate pentahydrate with potassium oxalate (formed from oxalic acid). libretexts.org The resulting structure and properties can be influenced by the reaction conditions and the specific cation used. libretexts.org

Hydrothermal methods have also been successfully applied to synthesize novel oxalate-based coordination compounds. By reacting metal chlorides with oxalic acid dihydrate and alkali metal carbonates at elevated temperatures (e.g., 433-463 K), complex structures can be obtained. diva-portal.org For instance, this method has produced rubidium-cobalt oxalate hydrates with isolated octahedral units and chain-like structures, as well as a novel three-dimensional network of lithium and copper ions linked by oxalate ligands. diva-portal.org

The formation of insoluble oxalate salts is a key step in various applications, including the synthesis of nanomaterials and hydrometallurgical processes. researchgate.netresearchgate.net Metal oxalates of manganese (MnC₂O₄·2H₂O), nickel (NiC₂O₄·2H₂O), and cobalt (CoC₂O₄·2H₂O) are known to be water-insoluble, a property exploited in the recycling of lithium-ion batteries to separate these metals from soluble lithium oxalate. researchgate.netku.edu Similarly, cadmium oxalate can be synthesized via precipitation for use as a precursor to cadmium-containing materials. researchgate.net

Table 2: Examples of Metal Oxalate Complexes Synthesized with Oxalic Acid/Oxalate

| Metal Ion | Metal Salt Precursor | Product | Synthesis Method | Reference(s) |

| Copper(II) | CuSO₄·5H₂O | K₂[Cu(C₂O₄)₂]·2H₂O | Precipitation | libretexts.org |

| Cobalt(II) | CoCl₂·6H₂O | Rb₂Co(C₂O₄)₂·2H₂O | Hydrothermal | diva-portal.org |

| Cadmium(II) | Cadmium Acetate (B1210297) | Cd(COO)₂ | Gel Diffusion | researchgate.net |

| Zinc(II) | Zinc Sulfate | Zinc Oxalate Dihydrate | Fungal Transformation | nih.govnih.gov |

| Lead(II) | Lead Nitrate (B79036) | Lead Oxalate | Fungal Transformation | nih.gov |

Coordination Chemistry in Environmental Remediation Contexts

The ability of oxalic acid to chelate metal ions is central to its role in environmental remediation. It can alter the mobility, bioavailability, and toxicity of heavy metals in contaminated soils and water through complexation and precipitation reactions. mdpi.comtandfonline.com

Detoxification of Heavy Metals (e.g., Copper, Cadmium, Lead, Zinc)

Oxalic acid and its conjugate base, oxalate, can detoxify heavy metals primarily by forming stable, often insoluble, metal-oxalate complexes. nih.govamazonaws.com This process effectively sequesters the metal ions, reducing their bioavailability and toxicity in the environment. mosaicdx.com The oxalate anion acts as a bidentate chelating agent, forming a five-membered ring with the metal ion, which contributes to the stability of the resulting complex. researchgate.net

In contaminated soils, the application of oxalic acid can lead to the precipitation of heavy metals as their oxalate salts. nih.govamazonaws.com For example, studies have shown that certain fungi can excrete oxalic acid, which then reacts with toxic metal minerals in the soil to form less toxic metal oxalates. amazonaws.comresearchgate.net This natural process has been observed to transform various toxic compounds into:

Copper Oxalate Hydrate (B1144303) (Moolooite) from copper phosphate (B84403). nih.govresearchgate.net

Cadmium Oxalate Trihydrate from cadmium sulfate. nih.gov

Zinc Oxalate Dihydrate from zinc sulfate or zinc phosphate. nih.govnih.gov

Lead Oxalate from lead nitrate or lead phosphate. nih.govnih.gov

The effectiveness of detoxification depends heavily on the specific metal and the environmental conditions, such as pH. The insolubility of lead oxalate (Ksp = 2.74 × 10⁻¹¹) makes oxalate precipitation a very effective method for lead immobilization. tandfonline.commsu.ru However, for other metals like zinc, the formation of soluble oxalato complexes can compete with precipitation, making the process highly pH-dependent. tandfonline.com In some cases, the addition of oxalic acid has been shown to increase the removal of heavy metals by microorganisms. For instance, the fungus Aspergillus tamarii showed increased absorption of cobalt, lead, and nickel from a mixed heavy metal solution in the presence of oxalic acid. bibliomed.org

Table 3: Removal/Transformation of Heavy Metals by Oxalate

| Heavy Metal | Mechanism | Resulting Compound | Context | Reference(s) |

| Lead (Pb) | Precipitation/Chelation | Lead Oxalate (PbC₂O₄) | Fungal Bioremediation, Soil Washing | nih.govtandfonline.commsu.ru |

| Copper (Cu) | Precipitation/Chelation | Copper Oxalate Hydrate (CuC₂O₄·nH₂O) | Fungal Bioremediation, Water Treatment | nih.govnih.govorientjchem.org |

| Cadmium (Cd) | Precipitation/Chelation | Cadmium Oxalate (CdC₂O₄·3H₂O) | Fungal Bioremediation, Soil Washing | nih.govscispace.com |

| Zinc (Zn) | Precipitation/Chelation | Zinc Oxalate Dihydrate (ZnC₂O₄·2H₂O) | Fungal Bioremediation, Soil Washing | nih.govnih.govtandfonline.com |

Role in Trace Metal Mobility and Transportation

While oxalic acid can immobilize metals, it can also play a significant role in increasing their mobility and transport in the environment, particularly in soils. mdpi.comtandfonline.com This dual role is governed by a complex interplay of mechanisms including acidification, complexation, and dissolution of soil minerals. mdpi.comnih.gov

Low-molecular-weight organic acids like oxalic acid are common in the rhizosphere (the soil region around plant roots) as a result of root exudation and microbial activity. tandfonline.comnih.gov The release of oxalic acid can lower the soil pH. tandfonline.com This acidification can increase the desorption of trace metals from soil particles and enhance the dissolution of metal-bearing minerals. researchgate.net

Furthermore, the oxalate anion can form soluble, mobile complexes with trace metals. nih.govresearchgate.net The formation of these aqueous metal-oxalate complexes can prevent the metals from re-adsorbing onto soil particles, thereby facilitating their transport through the soil profile and potentially into groundwater. researchgate.net Research has shown that oxalic acid is particularly effective at mobilizing trace metals that are strongly bound to iron and manganese oxides, which are common components of soil. nih.gov Oxalic acid can promote the reductive dissolution of these oxides, releasing the associated trace metals. nih.gov

Biological and Environmental Research on Oxalic Acid Dihydrate

Biosynthesis and Metabolic Pathways

The biosynthesis of oxalic acid in various organisms occurs through several key metabolic pathways. These pathways involve the conversion of precursor molecules into oxalate (B1200264), playing significant roles in both normal metabolism and pathological conditions. The primary routes for oxalate synthesis include the glycolic and glyoxylic acid pathways, the oxaloacetic acid pathway, and the metabolism of ascorbic acid. researchgate.net

The conversion of glycolic acid and glyoxylic acid represents a significant pathway for the formation of oxalic acid. Glyoxylate (B1226380) is a key intermediate in the glyoxylate cycle, a metabolic pathway found in bacteria, fungi, and plants that facilitates the conversion of fatty acids into carbohydrates. wikipedia.org In this cycle, isocitrate lyase converts isocitrate into glyoxylate and succinate. wikipedia.org This glyoxylate can then be oxidized to form oxalate. wikipedia.org

In humans, glyoxylate is produced through two main routes: the oxidation of glycolate (B3277807) in peroxisomes and the catabolism of hydroxyproline (B1673980) in mitochondria. wikipedia.org Within the peroxisomes, glycolate oxidase converts glyoxylate into oxalate. wikipedia.org A smaller amount of glyoxylate can also be converted to oxalate by cytoplasmic lactate (B86563) dehydrogenase. wikipedia.org The dehydrogenation of glycolic acid, which can be produced from the metabolism of ethylene (B1197577) glycol, also leads to the formation of oxalic acid. wikipedia.org

Key Enzymes and their Roles in the Glycolic and Glyoxylic Acid Pathways

| Enzyme | Role | Location |

|---|---|---|

| Isocitrate Lyase | Converts isocitrate to glyoxylate and succinate. | Bacteria, Fungi, Plants |

| Glycolate Oxidase | Oxidizes glyoxylate to oxalate. | Peroxisomes (Humans) |

Another primary route for oxalic acid biosynthesis involves the hydrolysis of oxaloacetate, a key intermediate in the citric acid cycle. wikipedia.orgwikipedia.org The enzyme oxaloacetase facilitates the cleavage of oxaloacetate into oxalate and acetic acid. wikipedia.org This pathway is particularly significant in fungi, such as Aspergillus niger, which are known for their ability to produce oxalic acid. wikipedia.org

In fungi, oxaloacetate can be generated from pyruvate (B1213749) through the action of pyruvate carboxylase or derived from the tricarboxylic acid (TCA) cycle. nih.gov The oxaloacetate is then hydrolyzed by oxaloacetate acetylhydrolase (OAH) to produce oxalate. sci-hub.senih.gov This cytoplasmic pathway is considered a major contributor to oxalate accumulation in these organisms. nih.govnih.gov

The breakdown of L-ascorbic acid (Vitamin C) is another significant source of endogenous oxalate. hmdb.canih.gov In humans, a portion of the daily intake of ascorbic acid is non-enzymatically degraded, leading to the formation of oxalate. nih.gov Studies have shown that ingested L-ascorbic acid-1-14C can be converted to labeled oxalic acid in oxalate-accumulating plants as well. nih.govscispace.com While the exact contribution of ascorbic acid metabolism to the total oxalate pool is still under investigation, it is recognized as a notable precursor. nih.govscispace.com

It is estimated that the daily breakdown of approximately 60 mg of ascorbic acid could potentially generate up to 30 mg of oxalate. nih.gov This highlights the importance of considering ascorbic acid intake when evaluating oxalate levels.

Microbial Production and Degradation

Microorganisms, particularly fungi and bacteria, play a crucial and often opposing role in the environmental cycling of oxalic acid. Fungi are major producers, while bacteria are primary degraders. nih.gov

Fungi, including many soil and plant-pathogenic species like Sclerotinia sclerotiorum and Aspergillus niger, secrete significant amounts of oxalic acid. wikipedia.orgnih.gov This secretion can increase the solubility of metal cations, enhance the availability of soil nutrients, and contribute to the formation of calcium oxalate crystals. wikipedia.org In plant pathogenesis, high concentrations of oxalic acid can induce programmed cell death in the host plant, facilitating fungal infection. wikipedia.org

Conversely, bacteria are the primary agents of oxalate degradation in the environment. nih.gov This process, known as oxalotrophy, is a critical component of the oxalate-carbonate pathway. oup.comosti.gov Oxalotrophic bacteria consume calcium oxalate, leading to a local increase in soil pH and the subsequent precipitation of calcium carbonate (CaCO₃). oup.com This pathway serves as a significant long-term sink for atmospheric carbon dioxide. nih.govoup.com While some bacteria have been reported to produce oxalic acid, this is far less common than in fungi. sci-hub.senih.gov

Roles of Microorganisms in the Oxalate Cycle

| Organism Type | Primary Role | Key Processes | Environmental Impact |

|---|---|---|---|

| Fungi | Production | Secretion of oxalic acid, formation of metal oxalates. | Increased nutrient availability, plant pathogenesis, biomineralization. wikipedia.orgnih.gov |

The enzymatic degradation of oxalate is a key process in microbial metabolism. One of the central enzymes involved is oxalate decarboxylase (OxdC). frontiersin.org This manganese-dependent enzyme catalyzes the conversion of oxalate into formic acid and carbon dioxide. nih.govnih.govacs.org

OxdC is found in both fungi and bacteria. frontiersin.orgasm.org In fungi, it can regulate the concentration of oxalic acid in the organism's vicinity. nih.gov The enzyme from Bacillus subtilis has been well-characterized and is a hexameric protein belonging to the cupin superfamily. nih.govnih.gov While OxdC exhibits optimal activity at an acidic pH (around 4.0), it retains detectable activity at neutral pH, which is relevant for its biological applications. nih.govacs.org In addition to its decarboxylase activity, OxdC can also exhibit a minor oxidase activity, producing hydrogen peroxide and carbon dioxide from oxalate. nih.gov

Oxalate Oxidase Pathway and Hydrogen Peroxide Formation

The enzymatic degradation of oxalic acid in plants is primarily accomplished through the oxalate oxidase (OXO) pathway, a significant source of hydrogen peroxide (H₂O₂) in plant cells. oup.comnih.gov Oxalate oxidase, an enzyme integral to plant physiology, catalyzes the conversion of oxalic acid and oxygen into carbon dioxide and H₂O₂. oup.comnih.govnih.gov This production of H₂O₂ is particularly pronounced under conditions of oxidative stress and serves multiple physiological roles. oup.comnih.gov

Research has demonstrated that the H₂O₂ generated via the oxalate oxidase pathway is crucial for various defensive and structural functions within the plant. oup.comnih.gov These functions include the fortification and stiffening of cell walls, modulation of ion homeostasis, and participation in redox signaling. oup.comnih.gov For instance, the oxidative burst of H₂O₂ can reinforce innate immunity against fungal and bacterial pathogens. oup.comnih.gov Studies on transgenic sunflowers overexpressing a wheat OXO gene showed that the plants could degrade exogenous oxalic acid to generate H₂O₂, leading to the activation of defense genes and enhanced resistance against oxalic acid-producing pathogens like Sclerotinia sclerotiorum. nih.govscispace.com This process can sometimes lead to hypersensitive response-like lesions in the plant tissue, which are associated with elevated levels of H₂O₂ and salicylic (B10762653) acid. nih.govscispace.com

The importance of this pathway is further highlighted by its role in abiotic stress tolerance, including drought, salinity, and temperature stress. oup.comnih.gov Recent findings also suggest that the reactive oxygen species (ROS) bursts mediated by oxalate oxidase can influence cell division processes and metabolic pathways. oup.comnih.gov

| Enzyme | Substrates | Products | Key Function in Plants |

| Oxalate Oxidase (OXO) | Oxalic acid, Oxygen | Hydrogen peroxide (H₂O₂), Carbon dioxide | Stress response, Cell wall fortification, Pathogen defense |

Ecological and Biogeochemical Significance

Influence on Soil Nutrient Solubility and Metal Mobility (e.g., Al, Fe)

Oxalic acid, secreted by plant roots and fungi, plays a critical role in soil biogeochemistry by influencing the solubility of nutrients and the mobility of metals. cdnsciencepub.comresearchgate.netfrontiersin.org Its strong chelating ability allows it to bind with metal cations in the soil, such as aluminum (Al) and iron (Fe). cdnsciencepub.comfrontiersin.orgdundee.ac.uk This process is significant because many essential nutrients, particularly phosphorus, can be immobilized in the soil through precipitation with Al and Fe.

By forming stable complexes with Al and Fe ions, oxalic acid effectively increases their solubility and mobility in the soil solution. cdnsciencepub.comdundee.ac.uk This chelation prevents the precipitation of phosphate (B84403) with these metals, thereby increasing the availability of soluble phosphorus for uptake by plants and microorganisms. cdnsciencepub.comfrontiersin.org Fungi, including mycorrhizal species, can retain oxalate in their hyphal mats, which enhances the availability of not only phosphate but also sulphate. cdnsciencepub.com The exudation of organic acids like oxalic acid by plant roots is a key strategy for plants to acquire nutrients from infertile soils. frontiersin.org Furthermore, the interaction of oxalic acid with minerals can lead to bioweathering, releasing essential elements like potassium (K) and calcium (Ca) from soil minerals. nih.govnih.gov

| Metal Ion | Effect of Oxalic Acid Chelation | Impact on Nutrient Availability |

| Aluminum (Al³⁺) | Forms soluble Al-oxalate complexes | Increases phosphorus availability |

| Iron (Fe³⁺) | Forms soluble Fe-oxalate complexes | Increases phosphorus availability |

Copper Detoxification Mechanisms in Fungi

Certain fungi, particularly wood-rotting brown-rot fungi, exhibit a remarkable tolerance to high concentrations of copper (Cu), a metal that is toxic to many organisms. cdnsciencepub.comnih.gov This tolerance is largely attributed to the production and secretion of oxalic acid. cdnsciencepub.comresearchgate.net The primary mechanism of detoxification involves the precipitation of copper ions as insoluble copper oxalate. researchgate.net

When these fungi encounter a copper-rich environment, such as wood treated with copper-based preservatives, they increase their production of oxalic acid. researchgate.net The secreted oxalic acid reacts with the toxic copper ions in the substrate, forming highly insoluble copper oxalate crystals. nih.govresearchgate.net These crystals precipitate on the surface of the wood cell walls and within the fungal mycelia, effectively sequestering the copper and rendering it biologically inert and non-toxic to the fungus. researchgate.net Research has shown a direct correlation between the rapid induction of oxalic acid production and the degree of copper tolerance in various brown-rot fungal species. researchgate.net This ability to bind and immobilize divalent cations is a significant survival strategy for fungi in environments contaminated with heavy metals. cdnsciencepub.com

| Fungus Type | Detoxification Mechanism | Resulting Compound |

| Brown-rot fungi | Precipitation of copper ions | Insoluble copper oxalate |

Role in Lignocellulose Degradation by Wood-Rotting Fungi

Oxalic acid is a key low-molecular-weight compound involved in the initial stages of lignocellulose degradation by wood-rotting fungi, including both brown-rot and white-rot species. cdnsciencepub.comnih.govnih.gov Due to its small size, it can diffuse into the intricate structure of the wood cell wall, where larger enzymatic molecules cannot initially penetrate. nih.gov

In the early phases of wood decay, oxalic acid acts as an acid catalyst, contributing to the hydrolysis of hemicellulose. cdnsciencepub.com It also plays a crucial role in creating a low pH environment, which is optimal for the activity of many lignocellulolytic enzymes secreted by these fungi. nih.gov Furthermore, oxalic acid participates in a non-enzymatic decay mechanism involving Fenton chemistry. By chelating ferrous ions (Fe²⁺), it helps to generate highly reactive hydroxyl radicals (•OH). These radicals are powerful oxidizing agents that can depolymerize cellulose (B213188) and lignin (B12514952), effectively "opening up" the wood structure for subsequent enzymatic attack. nih.govnih.gov The ability of wood-rotting fungi to regulate the concentration of oxalic acid is important, as excessive amounts can inhibit the very enzymes whose activity it is meant to promote. nih.gov

Contribution to Manganese Peroxidase Activity in White-Rot Fungi

In the lignin degradation process carried out by white-rot fungi, manganese peroxidase (MnP) is a key extracellular enzyme. mdpi.comjmb.or.kr The activity of this enzyme is significantly influenced by the presence of oxalic acid. cdnsciencepub.comnih.gov MnP catalyzes the oxidation of Mn²⁺ to the highly reactive Mn³⁺. mdpi.comjmb.or.kr However, Mn³⁺ is unstable and needs to be chelated by a suitable organic acid to become a stable, diffusible oxidizing agent.

Oxalic acid serves as an excellent chelator for Mn³⁺. cdnsciencepub.comnih.gov The resulting Mn³⁺-oxalate complex is a small, mobile molecule that can diffuse into the lignocellulosic matrix, where it acts as a redox mediator, oxidizing the phenolic components of lignin and other recalcitrant compounds. mdpi.com The chelation by oxalate is crucial for the MnP catalytic cycle because it facilitates the release of Mn³⁺ from the enzyme's active site, thus allowing the enzyme to turn over and continue its catalytic activity. cdnsciencepub.com Therefore, the secretion of oxalic acid by white-rot fungi is a critical component that stimulates and sustains the lignin-degrading activity of manganese peroxidase. cdnsciencepub.comnih.gov

Plant Metabolism and Functions

Oxalic acid is a widespread dicarboxylic organic acid found in many plants, where it performs a variety of important functions related to growth, development, and stress response. nih.govtargetmol.comeuropa.eu It is characterized by its strong acidity and its potent ability to chelate metal ions. nih.gov

The roles of oxalic acid in plant metabolism are diverse. It is involved in the regulation of calcium levels, ion balance, and pH within plant tissues. europa.eu The formation of insoluble calcium oxalate crystals is a well-documented phenomenon in many plant species and is thought to be a mechanism for storing calcium and for structural reinforcement. europa.eukarger.com

Furthermore, oxalic acid is a key player in plant defense mechanisms against both biotic and abiotic stresses. nih.gov Its accumulation can deter herbivores, and as discussed previously (Section 5.2.3), its degradation by oxalate oxidase produces hydrogen peroxide, a critical signaling molecule in plant defense against pathogens. oup.comnih.gov In response to heavy metal stress, plants can use oxalic acid to chelate and detoxify toxic metals, similar to the mechanism observed in fungi. nih.gov While essential for these functions, the concentration of oxalic acid must be tightly regulated within plant tissues, as excessive accumulation can be detrimental. nih.gov

Modulation of Metabolic Processes in Plants

Oxalic acid, the anhydrous form of oxalic acid dihydrate, is a key metabolite in plants, playing multifaceted roles in their growth, development, and stress responses. nih.govscispace.com It is involved in regulating pH, ion homeostasis, and redox status. acs.org The metabolism of oxalic acid is complex and interconnected with various physiological pathways, including nitrogen metabolism and calcium storage. nih.gov

Research has shown that oxalic acid can influence several metabolic processes that are crucial for plant vitality. For instance, it participates in the regulation of ripening and senescence in fruits and vegetables, helping to control postharvest quality by delaying decay and browning. acs.orgecu.edu.au Studies on fresh-cut apples have demonstrated that treatment with oxalic acid can enhance the synthesis of antioxidant enzymes and metabolites, thereby preserving quality by up-regulating metabolic pathways related to glycerol (B35011) esters, phenylalanine, and starch. scispace.com

However, the concentration of oxalic acid must be tightly regulated within plant tissues, as excessive accumulation can be detrimental, potentially inhibiting growth and increasing susceptibility to pathogens. nih.govacs.org The biosynthesis of oxalic acid in plants can occur through multiple pathways, with glyoxylate and L-ascorbic acid being primary precursors. researchgate.net The degradation of oxalic acid is equally important for maintaining metabolic balance. In maize, for example, the enzyme oxalyl-CoA decarboxylase plays a crucial role in breaking down oxalic acid, and its absence can negatively impact seed metabolome and nutritional quality. plantae.org

Table 1: Effects of Oxalic Acid on Plant Metabolic Processes

| Metabolic Process | Effect of Oxalic Acid | Plant/Organism Studied | Reference |

| Ripening and Senescence | Delays processes, controls decay and browning | Fruits and Vegetables | acs.orgecu.edu.au |

| Antioxidant Synthesis | Enhances antioxidant enzymes and metabolites | Fresh-cut Apples | scispace.com |

| Seed Nutritional Quality | Affects metabolome and nutrient storage | Maize | plantae.org |

| Pathogen Defense | Can increase susceptibility at high concentrations | General | acs.org |

This table provides a summary of the observed effects of oxalic acid on various metabolic processes in plants based on available research.

Detoxification of Aluminum Toxicity

Aluminum toxicity is a major limiting factor for crop production in acidic soils, where the soluble and phytotoxic aluminum ion (Al³⁺) is prevalent. oup.comnih.gov Plants have evolved mechanisms to cope with aluminum stress, and the exudation of organic acids, including oxalic acid, from their roots is a critical defense strategy. oup.comscielo.br

Oxalic acid plays a significant role in both external and internal detoxification of aluminum. oup.com Externally, it is secreted into the rhizosphere (the soil region immediately surrounding the roots), where it chelates with toxic Al³⁺ ions. scielo.br This binding action forms stable, non-toxic aluminum-oxalate complexes, which prevents the uptake of harmful aluminum into the plant roots. oup.comscielo.br The effectiveness of different organic acids in detoxifying aluminum is related to the stability of the complexes they form, with citric, oxalic, and malic acids being particularly important. oup.com

Internally, in aluminum-accumulating plants like buckwheat, oxalic acid is crucial for sequestering aluminum that has entered the plant tissues. nih.gov Research has shown that in buckwheat leaves, about 90% of the accumulated aluminum is found in the cell sap, complexed with oxalic acid in a 1:3 molar ratio. nih.gov This Al-oxalate complex is non-phytotoxic, allowing the plant to tolerate high concentrations of aluminum without suffering from its toxic effects. nih.gov Studies on Lotus corniculatus have also demonstrated a strong correlation between higher root exudation of oxalic acid and reduced aluminum accumulation in the root tissue, highlighting the protective role of this organic acid. scielo.br

The regulation of oxalic acid efflux from roots is a key aspect of this detoxification mechanism. A candidate oxalate transporter gene, AtOT, has been identified in Arabidopsis thaliana and is upregulated in response to aluminum stress, suggesting its role in mediating the secretion of oxalic acid for aluminum tolerance. nih.govmdpi.com

Table 2: Research Findings on Oxalic Acid and Aluminum Detoxification

| Plant Species | Mechanism of Detoxification | Key Findings | Reference |

| Buckwheat (Fagopyrum esculentum) | Internal complexation | Forms a non-phytotoxic 1:3 Al-oxalate complex in leaves and roots. | nih.gov |

| Lotus corniculatus | External exudation | Higher root exudation of oxalic acid correlated with reduced Al accumulation in roots. | scielo.br |

| Arabidopsis thaliana | Regulation of efflux | Identification of the AtOT gene involved in oxalate transport for Al tolerance. | nih.govmdpi.com |

| General | External chelation | Secreted from roots to form stable, non-toxic complexes with Al³⁺ in the rhizosphere. | oup.com |

This table summarizes key research findings on the role of oxalic acid in the detoxification of aluminum in different plant species.

Remediation of Organic Pollutants

Oxalic acid dihydrate has shown significant potential in the environmental remediation of organic pollutants through various chemical and biological processes. ecu.edu.au Its application in advanced oxidation processes (AOPs), particularly Fenton and photo-Fenton reactions, has been a subject of extensive research for the degradation of persistent organic contaminants in water and soil. acs.orgrsc.orgresearchgate.net